

Technical Support Center: AT7519 Mesylate In Vivo Applications

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Compound of Interest

Compound Name: AT 7519 mesylate

Cat. No.: B1666107

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AT7519 mesylate in in vivo experiments. The focus is on minimizing toxicity while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the known dose-limiting toxicities (DLTs) of AT7519 in clinical trials?

A1: In human clinical trials, the primary dose-limiting toxicities observed with AT7519 mesylate include mucositis, febrile neutropenia, rash, fatigue, and hypokalemia.[\[1\]](#) One study also reported QTc prolongation as a dose-limiting toxicity, which led to the termination of that specific trial.[\[2\]](#)

Q2: How can the dosing schedule of AT7519 be modified to minimize toxicity?

A2: Altering the dosing schedule has been shown to mitigate some of the toxicities associated with AT7519. For instance, a schedule of intravenous infusion on days 1, 4, 8, and 11 every 3 weeks was found to be better tolerated than a schedule of daily infusions for 5 consecutive days every 3 weeks.[\[1\]](#) The intermittent schedule appeared to reduce the risk of QTc prolongation.[\[3\]](#)

Q3: What are the recommended doses of AT7519 for in vivo studies in mice, and what is the expected toxicity at these doses?

A3: In preclinical studies using mouse xenograft models, AT7519 has been administered at doses ranging from 5 to 15 mg/kg/day via intraperitoneal (IP) injection.[3][4] At these doses, the compound was generally reported to be well-tolerated, with some studies noting no significant changes in the body weight of the mice.[5] Tumor regression has been observed at these dose levels.[5][6]

Q4: What is a suitable vehicle for formulating AT7519 for in vivo administration?

A4: AT7519 mesylate can be dissolved in 0.9% saline for intraperitoneal (IP) administration in mice.[7]

Q5: What are the general side effects associated with CDK inhibitors that I should monitor for in my animal studies?

A5: While specific preclinical toxicology data for AT7519 is limited, the broader class of CDK4/6 inhibitors is associated with certain side effects. These commonly include neutropenia, leukopenia, fatigue, nausea, and diarrhea.[8][9] Although AT7519 also inhibits other CDKs, monitoring for these general signs of toxicity in animal models is a prudent measure. This can include regular monitoring of animal weight, activity levels, and complete blood counts.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Significant weight loss or signs of distress in animals	<ul style="list-style-type: none">- Dose may be too high.-Formulation may be causing irritation.- The dosing schedule may be too frequent.	<ul style="list-style-type: none">- Reduce the dose of AT7519.-Ensure the saline vehicle is sterile and properly formulated.- Switch to a more intermittent dosing schedule (e.g., 5 days on, 2 days off, or dosing 3 times a week).[3][7]
Lack of tumor growth inhibition	<ul style="list-style-type: none">- Dose may be too low.- Poor bioavailability with the chosen administration route.- The tumor model may be resistant to AT7519.	<ul style="list-style-type: none">- Increase the dose within the well-tolerated range (up to 15 mg/kg/day in some models).[3][4]- Consider an alternative administration route if feasible, though IP has been shown to be effective.- Confirm the sensitivity of your cell line to AT7519 <i>in vitro</i> before <i>in vivo</i> studies.
Precipitation of the compound during formulation	<ul style="list-style-type: none">- Solubility issues with the vehicle.	<ul style="list-style-type: none">- Ensure the 0.9% saline is at room temperature or slightly warmed during dissolution.-Prepare the formulation fresh before each administration.

Quantitative Data Summary

Table 1: Tolerated Doses of AT7519 in Mouse Xenograft Models

Tumor Model	Mouse Strain	Dose	Administration Route & Schedule	Observed Toxicity/Tolerability	Reference
Neuroblastoma	NMRI nu/nu	5, 10, 15 mg/kg/day	IP, 5 days on, 2 days off for 3 weeks	Dose-dependent tumor growth inhibition; tolerability suggested by study continuation.	[3][4]
Multiple Myeloma	SCID	15 mg/kg/day	IP, 5 days/week for 2 weeks OR 3 days/week for 4 weeks	Tumor growth inhibition and prolonged survival; no overt toxicity reported.	[7]
Colon Cancer (HCT116)	SCID	9.1 mg/kg, twice daily	IP or IV, for 9 consecutive days	"All doses were well tolerated." Tumor regression observed.	[5]
Leukemia (HL60)	Nude	10 mg/kg (single dose) & up to 15 mg/kg (daily)	IP	Inhibition of pharmacodynamic markers; optimal efficacy at 15 mg/kg daily.	[10]

Experimental Protocols

Detailed Methodology for a Typical In Vivo Efficacy and Tolerability Study

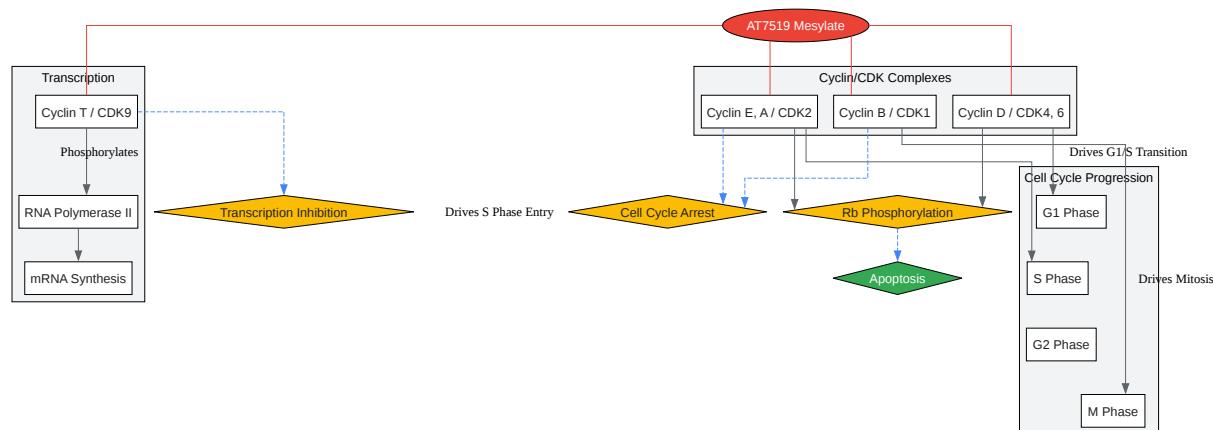
This protocol is a composite based on methodologies reported in preclinical studies of AT7519. [3][7]

- Animal Model: Severe Combined Immunodeficient (SCID) or nude mice, 6-8 weeks old.
- Tumor Cell Implantation: Subcutaneously inject 5×10^6 tumor cells (e.g., MM.1S multiple myeloma cells) in 100 μ L of serum-free RPMI 1640 medium into the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to grow to a palpable and measurable size (e.g., $\sim 100-200 \text{ mm}^3$). Measure tumor volume every other day using calipers (Volume = $0.5 \times \text{length} \times \text{width}^2$).
- Animal Grouping: Randomize mice into treatment and control groups (n=8-10 mice per group).
- AT7519 Formulation: Prepare a fresh solution of AT7519 mesylate in sterile 0.9% saline on each day of dosing.
- Administration:
 - Treatment Group: Administer AT7519 via intraperitoneal (IP) injection at a dose of 15 mg/kg.
 - Control Group: Administer an equivalent volume of the vehicle (0.9% saline) via IP injection.
 - Schedule: Dose the animals once daily, for 5 consecutive days, followed by 2 days of rest, for a total of 2-3 weeks.
- Toxicity Monitoring:
 - Record the body weight of each mouse daily.

- Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.
- Consider periodic blood collection for complete blood counts to monitor for hematological toxicities like neutropenia.
- Efficacy Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 2 cm³), or until signs of unacceptable toxicity are observed.
- Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised 1-4 hours after the final dose to analyze biomarkers of AT7519 activity, such as the phosphorylation status of Rb and NPM, by western blot or immunohistochemistry.^[3]

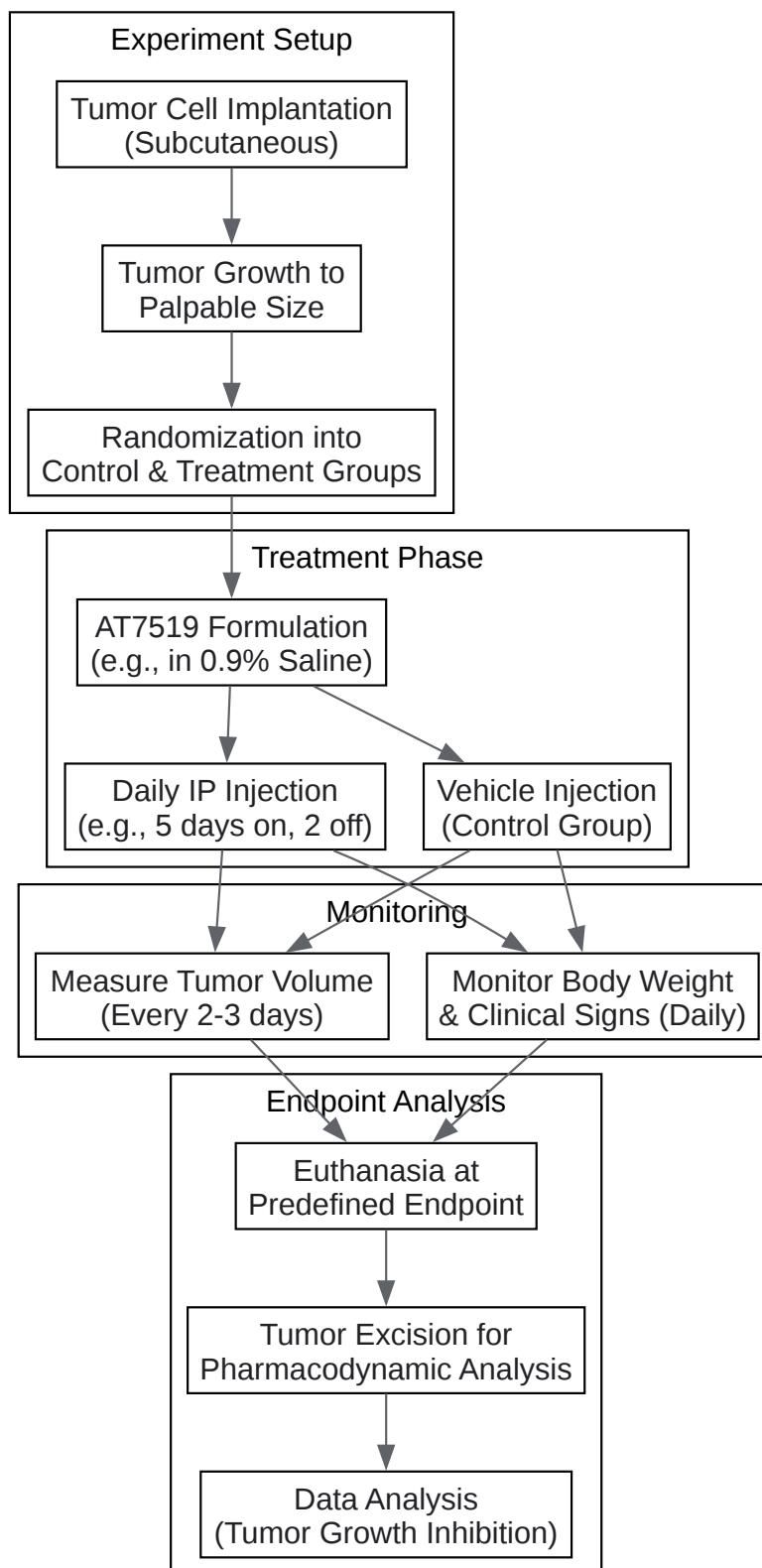
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: AT7519 inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.

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Caption: Workflow for assessing AT7519 efficacy and toxicity in a xenograft model.

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